(E)-2-(4-cinnamamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide
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Description
(E)-2-(4-cinnamamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H18N6O2 and its molecular weight is 374.404. The purity is usually 95%.
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Scientific Research Applications
Tetrazole Derivatives in Medicinal Chemistry
Tetrazoles are recognized for their versatile applications in medicinal chemistry, acting as bioisosteres of carboxylic acids. This property makes them valuable in drug design, offering similar acidities but with higher lipophilicities and metabolic resistance. The synthesis and functionalization of 5-substituted tetrazoles have been a focal point, with these compounds serving as intermediates in the creation of other heterocycles and as activators in oligonucleotide synthesis. They exhibit a broad range of biological activities, contributing to their prominence in the development of new therapeutic agents (Roh, Vávrová, & Hrabálek, 2012).
Cinnamamide Analogues and Their Potential
Cinnamamide derivatives have been explored for their potential in creating potent, centrally acting muscle relaxants with anti-inflammatory and analgesic activity. The design of these compounds, involving the introduction of various substituents and structural modifications, aims at discovering new therapeutic agents with enhanced efficacy and safety profiles. One such compound demonstrated significant activity, further emphasizing the therapeutic potential of cinnamamide analogues in treating conditions requiring muscle relaxation and pain management (Musso et al., 2003).
Carboxamide Compounds in Drug Synthesis
Carboxamide compounds are integral to the synthesis of several antitumor drugs, including temozolomide, a widely recognized therapeutic agent for treating certain brain cancers. Research into novel synthetic routes for temozolomide has highlighted the importance of carboxamide intermediates. These studies not only provide insights into more efficient and practical synthesis methods but also contribute to the broader understanding of carboxamide chemistry and its applications in medicinal chemistry (Wang et al., 1997).
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c27-18(13-6-14-4-2-1-3-5-14)21-15-9-11-17(12-10-15)26-24-19(23-25-26)20(28)22-16-7-8-16/h1-6,9-13,16H,7-8H2,(H,21,27)(H,22,28)/b13-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXKJMXQZFQOEH-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.